4-nitrophenyl N-(2,4-dinitrophenyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

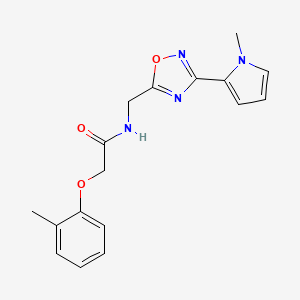

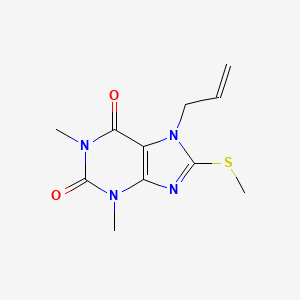

“4-nitrophenyl N-(2,4-dinitrophenyl)glycinate” is a chemical compound with the molecular formula C14H10N4O8 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “4-nitrophenyl N-(2,4-dinitrophenyl)glycinate” consists of 14 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 8 oxygen atoms . The average mass is 362.251 Da, and the monoisotopic mass is 362.049866 Da .Applications De Recherche Scientifique

Molecular and Vibrational Structure Analysis

Research on molecular and vibrational structures of nitrophenol compounds, such as DNP, has been conducted to understand their chemical behavior and interactions. For instance, the study by V. Chiș on 2,4-dinitrophenol utilized Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopies alongside quantum chemical calculations to analyze the molecular vibrations and structures. This kind of research is crucial for developing new materials and chemicals with specific properties and applications (Chiș, 2004).

Environmental Remediation

Nitrophenol compounds have been investigated for their potential in environmental remediation, particularly in the degradation of pollutants. Hirooka et al. examined the degradation of 2,4-dinitrophenol by photoautotrophic microorganisms, highlighting a biological approach to removing toxic compounds from industrial wastewater (Hirooka et al., 2006). Such studies are pivotal for developing sustainable and efficient methods for treating contaminated water and soil.

Chemical Synthesis and Catalysis

The synthesis and catalytic applications of nitrophenol derivatives are explored to enhance chemical reactions and processes. For example, Ramu et al. investigated the use of metal ferrites for the catalytic removal of nitro-organic pollutants, including 2,4-dinitrophenol. The study demonstrated the effectiveness of CuFe2O4 nanoparticles in removing nitro compounds, which could have significant implications for water and wastewater treatment (Ramu et al., 2020).

Analytical Chemistry and Sensor Development

In analytical chemistry, nitrophenol compounds are used for developing sensitive detection methods for environmental pollutants. Nistor et al. presented a selective competitive flow-immunoassay for monitoring 4-nitrophenol, demonstrating the potential for nitrophenol derivatives in creating sensitive and selective sensors for harmful compounds (Nistor et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-(2,4-dinitroanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O8/c19-14(26-11-4-1-9(2-5-11)16(20)21)8-15-12-6-3-10(17(22)23)7-13(12)18(24)25/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRWENBLCOOVPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitrophenyl N-(2,4-dinitrophenyl)glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2759821.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)

![N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759827.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2759828.png)

![methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2759829.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2759836.png)

![N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759838.png)

![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)

![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)